(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide
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Description
(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide is a compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the sulfonamide family of compounds, which have been used as antibacterial and diuretic agents for many years. This compound has been shown to have a variety of potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. In
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene-containing compounds exhibit anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been identified as an effective anti-inflammatory agent .
Serotonin Antagonism
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. This property is relevant in the treatment of conditions such as Alzheimer’s disease .
Antioxidant Activity
Thiophene derivatives may possess antioxidant properties. While specific studies on our compound of interest are scarce, exploring its antioxidant potential could be valuable .
Anti-Cancer Potential
Thiophene-containing molecules have shown promise as anti-cancer agents. Investigating the effects of our compound on cancer cell lines could yield valuable insights .
Kinase Inhibition
Certain thiophene derivatives exhibit kinase inhibitory activity. Further research could explore whether our compound interacts with specific kinases, potentially leading to novel drug development .
Estrogen Receptor Modulation
Given the structural features of our compound, it’s worth investigating its interaction with estrogen receptors. Estrogen receptor modulators play a crucial role in hormone-related diseases .
properties
IUPAC Name |
(E)-2-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,13-9-16-6-2-1-3-7-16)19-15-18(10-4-5-11-18)17-8-12-22-14-17/h1-3,6-9,12-14,19H,4-5,10-11,15H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVXWFIIZCOSD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide |
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